3-amino-N-tert-butyl-2-hydroxybenzamide
Overview
Description
3-amino-N-tert-butyl-2-hydroxybenzamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3-amino-N-tert-butyl-2-hydroxybenzamide consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-N-tert-butyl-2-hydroxybenzamide, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Antioxidant Activity
3-amino-N-tert-butyl-2-hydroxybenzamide derivatives, like sterically hindered phenols, have been synthesized and studied for their potential as antioxidants. The formation of hydrogen bonds by the molecules of these compounds has been demonstrated using UV and IR spectroscopy, indicating their ability to engage in chemical interactions beneficial for antioxidant activity (Storozhok et al., 2013).
Synthesis and Chemical Reactions
The compound has been involved in various synthesis and chemical reaction studies. For instance, its derivatives have been used in highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, demonstrating its utility in complex chemical synthesis processes (Csatayová et al., 2011). Chiral N-hydroxybenzamides, potentially similar in structure, have been synthesized and studied as catalysts for aerobic asymmetric oxidations, indicating its relevance in catalytic and oxidative chemical processes (Capraro et al., 2014).
Coordination Chemistry and Catalysis
3-amino-N-tert-butyl-2-hydroxybenzamide and its derivatives have been explored in the realm of coordination chemistry. For example, amino(polyphenolic) ligands, similar in structure, have been synthesized, and their complexes with ZrIV have been studied, showing the compound's potential in forming stable complexes with metal ions (Chartres et al., 2007). This complex stability is crucial for applications in catalysis and materials science. Additionally, a series of novel asymmetry 3d-4f helicates incorporating similar structural groups have been constructed, demonstrating high catalytic efficiency in converting CO2 to cyclic carbonates under mild conditions, indicating its potential use in environmental chemistry and catalysis (Yang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-tert-butyl-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)7-5-4-6-8(12)9(7)14/h4-6,14H,12H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQKPUFSHTIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729809 | |
Record name | 3-Amino-N-tert-butyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-tert-butyl-2-hydroxybenzamide | |
CAS RN |
473731-39-4 | |
Record name | 3-Amino-N-tert-butyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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